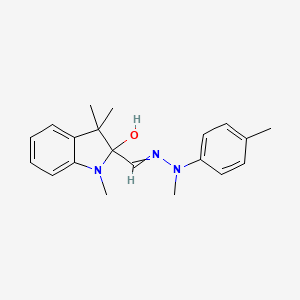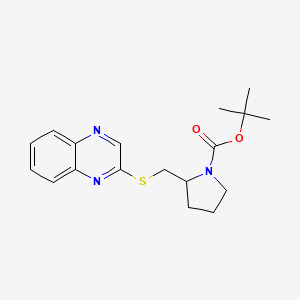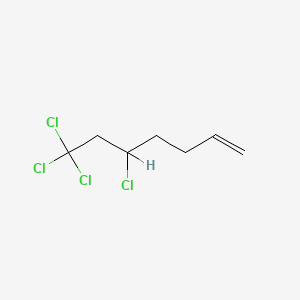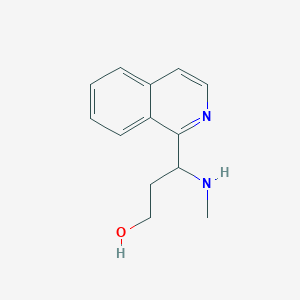
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol is a chemical compound that belongs to the class of organic compounds known as isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features an isoquinoline moiety attached to a propanol chain, which also contains a methylamino group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol typically involves the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Bischler-Napieralski reaction, where a β-phenylethylamine is cyclized to form the isoquinoline ring.
Attachment of Propanol Chain: The isoquinoline derivative is then reacted with a suitable propanol derivative under basic conditions to form the desired product.
Introduction of Methylamino Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The isoquinoline ring can be reduced under hydrogenation conditions.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation.
Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of isoquinolin-1-yl ketone or aldehyde derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety is known to interact with various biological targets, potentially affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: The parent compound, which lacks the propanol and methylamino groups.
Quinoline: A structurally related compound with a nitrogen atom in a different position.
1-Methylisoquinoline: A methylated derivative of isoquinoline.
Uniqueness
3-(Isoquinolin-1-yl)-3-(methylamino)propan-1-ol is unique due to the presence of both the isoquinoline moiety and the propanol chain with a methylamino group. This combination of functional groups may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C13H16N2O |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
3-isoquinolin-1-yl-3-(methylamino)propan-1-ol |
InChI |
InChI=1S/C13H16N2O/c1-14-12(7-9-16)13-11-5-3-2-4-10(11)6-8-15-13/h2-6,8,12,14,16H,7,9H2,1H3 |
Clé InChI |
LONLQNROOHFAMN-UHFFFAOYSA-N |
SMILES canonique |
CNC(CCO)C1=NC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



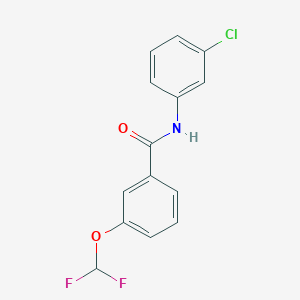
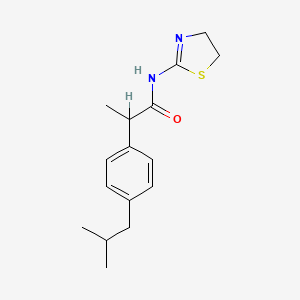

![2-Amino-1-(7-(bromomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13961653.png)

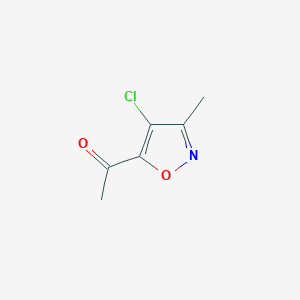

![1-methyl-4-nitro-1H-benzo[d]imidazol-5-amine](/img/structure/B13961686.png)

